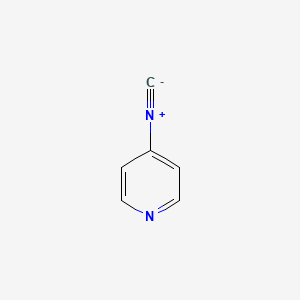
4-Isocyanopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isocyanopyridine is an organic compound characterized by the presence of an isocyano group attached to the fourth position of a pyridine ring. This compound is part of the broader class of isocyanides, which are known for their unique reactivity due to the dichotomy between carbenoid and triple bond characters. The isocyanide functional group is highly relevant in various fields of science, including chemistry, biology, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanopyridine typically involves the dehydration of formamides using reagents such as phosphorus oxychloride in the presence of triethylamine as a solvent at low temperatures (0°C). This method is efficient and yields high-purity isocyanides in a short amount of time .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar dehydration reactions, ensuring high yields and purity. The process involves parallel synthesis from small-scale reactions in microtiter plates to large-scale multigram reactions, avoiding aqueous workup to reduce environmental impact .
化学反応の分析
Types of Reactions: 4-Isocyanopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to other functional groups.
Substitution: The isocyano group can participate in substitution reactions, particularly in multicomponent reactions like the Ugi reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: The Ugi reaction involves aldehydes, amines, carboxylic acids, and isocyanides to form α-aminoacyl amide derivatives.
Major Products: The major products formed from these reactions include various heterocycles and peptidomimetics, which have potential pharmaceutical applications .
科学的研究の応用
4-Isocyanopyridine is utilized in several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of heterocycles and in multicomponent reactions.
Biology: The compound is used in the development of peptidomimetics and other biologically active molecules.
Medicine: Its derivatives are explored for potential pharmaceutical applications, including drug discovery.
作用機序
The mechanism of action of 4-Isocyanopyridine involves its unique reactivity due to the isocyano group. The compound exhibits both nucleophilic and electrophilic characteristics, allowing it to participate in various chemical reactions. In the Ugi reaction, for example, the isocyano group reacts with an imine and a carboxylic acid to form an acylated isoamide, which then rearranges to generate the final product .
類似化合物との比較
2-Bromo-6-isocyanopyridine: A stable isocyanide used in multicomponent reactions.
4-Cyanopyridine: Acts as a monodentate or bidentate ligand in transition metal complexes.
Uniqueness: 4-Isocyanopyridine is unique due to its specific position of the isocyano group on the pyridine ring, which imparts distinct reactivity and properties compared to other isocyanides. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various scientific and industrial applications .
特性
分子式 |
C6H4N2 |
|---|---|
分子量 |
104.11 g/mol |
IUPAC名 |
4-isocyanopyridine |
InChI |
InChI=1S/C6H4N2/c1-7-6-2-4-8-5-3-6/h2-5H |
InChIキー |
SSZKKPYAIRMYHZ-UHFFFAOYSA-N |
正規SMILES |
[C-]#[N+]C1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


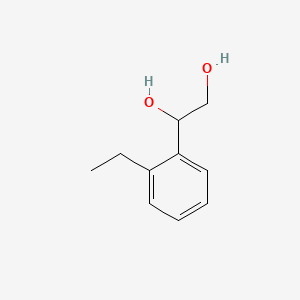
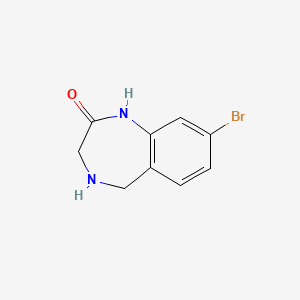
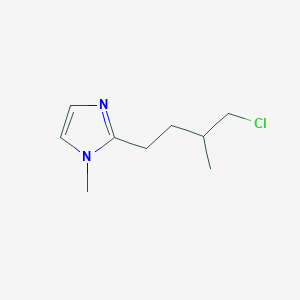
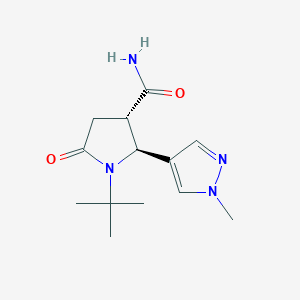
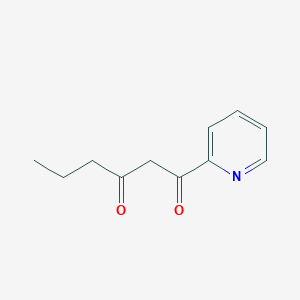
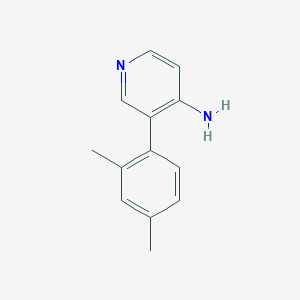
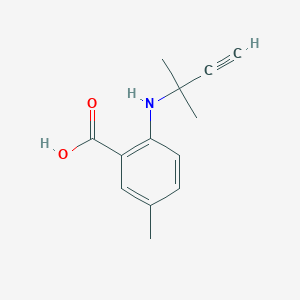
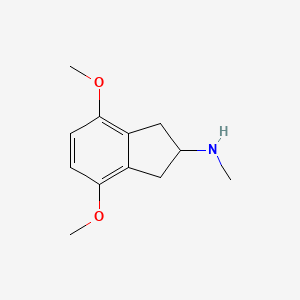
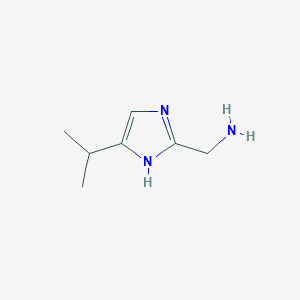
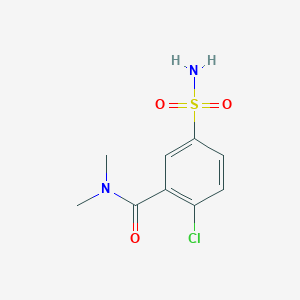
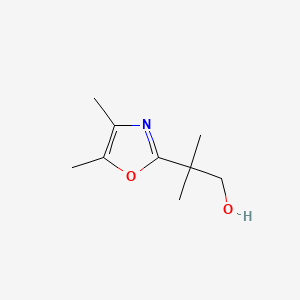
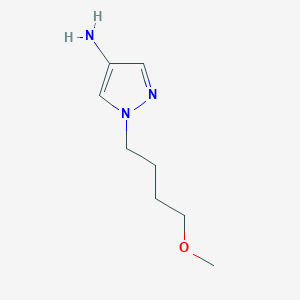
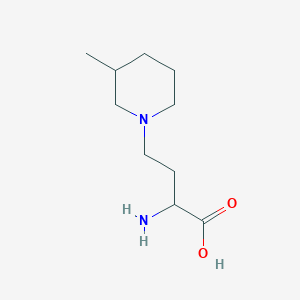
![4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13627024.png)
